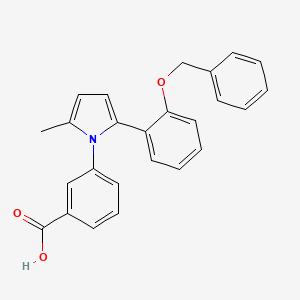

3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid

Description

Properties

CAS No. |

632621-53-5 |

|---|---|

Molecular Formula |

C25H21NO3 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

3-[2-methyl-5-(2-phenylmethoxyphenyl)pyrrol-1-yl]benzoic acid |

InChI |

InChI=1S/C25H21NO3/c1-18-14-15-23(26(18)21-11-7-10-20(16-21)25(27)28)22-12-5-6-13-24(22)29-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3,(H,27,28) |

InChI Key |

AGAPITQLTSHAJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Paal-Knorr Pyrrole Synthesis Approach

The Paal-Knorr reaction, a classical method for pyrrole synthesis, involves the condensation of a 1,4-diketone with a primary amine. For the target compound, this strategy employs 3-aminobenzoic acid ethyl ester , 2-(benzyloxy)benzaldehyde , and pentane-2,4-dione under acidic conditions.

Reaction Scheme:

Benzylation of 2-hydroxybenzaldehyde :

Pyrrole Ring Formation :

Ester Hydrolysis :

Key Data :

Coupling Reaction Method

An alternative route utilizes coupling agents to assemble the pyrrole-benzoic acid framework. This method is adapted from hydrazide syntheses reported in antitubercular drug research.

Procedure:

Synthesis of 4-(2,5-Dimethylpyrrol-1-yl)benzohydrazide :

Coupling with 2-(Benzyloxy)phenyl Acetic Acid :

Advantages :

- Avoids high-temperature conditions.

- Compatible with acid-sensitive functional groups.

Optimization and Yield Comparison

Insights :

Characterization Data

Spectral Analysis

Applications and Derivatives

The compound serves as a precursor for antibacterial agents, notably analogs inhibiting enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR). Modifications at the pyrrole 5-position (e.g., bromo, trifluoromethyl) enhance bioactivity, as demonstrated in patent CN102584744B.

Chemical Reactions Analysis

Oxidation of the Pyrrole Ring

The pyrrole ring is susceptible to oxidation, forming reactive intermediates or derivatives. This reaction is critical for enhancing biological activity or enabling further chemical modifications. While specific reaction conditions are not detailed in available sources, oxidation typically involves electrophilic attack or peracid-mediated processes.

Key Points

-

Mechanism : Oxidation likely generates reactive species such as pyrrolones or dihydroxy derivatives.

-

Implications : Oxidized derivatives may exhibit improved pharmacological profiles, including enhanced binding affinity to biological targets.

Nucleophilic Substitution at the Benzoic Acid Moiety

The carboxylic acid group (-COOH) undergoes nucleophilic substitution under appropriate conditions. For example:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H2SO4) yields ester derivatives.

-

Amidation : Reaction with amines (e.g., aniline) using coupling agents (e.g., EDC) produces amide derivatives.

These reactions modify the compound’s solubility and bioavailability, making them valuable for drug design.

Hydrolysis and Degradation Pathways

Hydrolysis can occur under basic or acidic conditions, though the benzoic acid group is more prone to deprotonation than cleavage. The benzyloxy group (ether linkage) may undergo acidic cleavage to yield phenolic derivatives.

Relevant Reactions

-

Deprotonation : In basic media, the carboxylic acid forms a carboxylate salt.

-

Benzyloxy Cleavage : Acidic conditions (e.g., H2SO4, HCl) may break the ether bond, releasing benzyl alcohol and a phenolic derivative.

Cross-Coupling Reactions

While not explicitly detailed in sources, the compound’s structure suggests potential for cross-coupling (e.g., Suzuki-Miyaura) if halogenated analogs are present. For example, brominated or chlorinated derivatives (as seen in related compounds ) could undergo C-C bond formation with boronic acids using palladium catalysts.

Research Findings and Limitations

-

Optimizing oxidation conditions

Scientific Research Applications

3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound featuring a benzoic acid moiety, a pyrrole ring, and a benzyloxy group. The uniqueness of this compound lies in its multi-functional structure that combines elements known for their individual biological activities into one compound. This integration potentially allows for synergistic effects that could enhance therapeutic efficacy compared to simpler analogs.

Chemical Properties

- Molecular Formula:

- Molecular Weight: 383.4 g/mol

- IUPAC Name: 3-[2-methyl-5-(2-phenylmethoxyphenyl)pyrrol-1-yl]benzoic acid

- CAS No: 632621-53-5

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. Industrial production likely follows similar synthetic routes on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Potential Applications

Research indicates that compounds similar to this compound exhibit various biological activities. The primary applications of this compound include acting as building blocks in organic synthesis, and pharmaceutical research. Interaction studies involving this compound primarily focus on identifying potential drug candidates and exploring new therapeutic applications.

Chemical Reactions

this compound can undergo various types of chemical reactions:

- Oxidation: This reaction can convert the benzyloxy group to a benzoic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products formed are benzoic acid derivatives.

- Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid. Catalytic hydrogenation typically uses palladium or platinum catalysts. Reduced forms of the original compound, such as alcohols or amines, are major products.

- Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring. Electrophilic aromatic substitution often uses reagents like bromine or nitric acid under acidic conditions. Halogenated or nitrated derivatives of the original compound are major products.

Mechanism of Action

The mechanism of action of 3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

- CAS : 26180-29-0

- Molecular Formula: C18H15NO2

- Molecular Weight : 277.32 g/mol .

- Key Differences :

- Lacks the benzyloxy-phenyl substituent present in the target compound.

- Simpler structure with a single phenyl group attached to the pyrrole ring.

- Lower molecular weight and reduced lipophilicity (predicted XLogP ≈ 4.2 vs. 5.4 for the target compound).

- Applications : Used as a scaffold in drug discovery for anti-inflammatory agents due to its pyrrole-benzoic acid core .

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid

- CAS : 276861-97-3

- Molecular Formula: C12H8F3NO2

- Molecular Weight : 255.19 g/mol .

- Key Differences :

- Substituted with a trifluoromethyl (-CF3) group instead of the benzyloxy-phenyl moiety.

- Smaller molecular size and higher electronegativity due to fluorine atoms.

- Lower XLogP (~3.8) compared to the target compound, suggesting improved aqueous solubility.

- Applications : Explored in agrochemicals and pharmaceuticals for its metabolic stability conferred by the -CF3 group .

2-Chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- CAS : 428495-29-8

- Molecular Formula: C14H12ClNO3

- Molecular Weight : 277.7 g/mol .

- Key Differences :

- Applications : Investigated in organic synthesis for its reactivity in cross-coupling reactions.

3-{(2S)-2-(7-Chloro-1,3-benzodioxol-5-yl)-3-[(5-chlorothiophen-2-yl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid

- Molecular Formula: Not explicitly provided, but structurally complex with chlorinated benzodioxol and thiophene groups .

- Key Differences :

- Features a dihydro-pyrrolone core and multiple halogen substituents.

- Enhanced hydrogen-bonding capacity due to hydroxyl and ketone groups.

- Applications : Likely studied for protease inhibition or as a kinase modulator.

Data Table: Comparative Analysis

Research Findings and Implications

- Lipophilicity and Bioavailability : The benzyloxy-phenyl group in the target compound contributes to high lipophilicity (XLogP 5.4), which may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, the trifluoromethyl analog’s lower XLogP (~3.8) suggests better solubility, a critical factor in oral drug development .

- Structural Flexibility : The presence of a benzyloxy group allows for derivatization (e.g., deprotection to hydroxylated forms), enabling structure-activity relationship (SAR) studies .

Q & A

Q. What are the key synthetic challenges in preparing 3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Protection/Deprotection : The benzyloxy group requires careful handling. For example, BBr₃ in dichloromethane (DCM) can selectively cleave benzyl ethers .

- Pyrrole Ring Formation : Knorr-type pyrrole synthesis may be employed, but regioselectivity must be controlled using directing groups (e.g., electron-withdrawing substituents).

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, as seen in related benzoic acid derivative syntheses .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns to confirm substitution on the pyrrole and benzyloxy groups. For example, coupling constants (J values) can differentiate ortho vs. para substituents .

- X-ray Crystallography : Definitive structural confirmation is achievable, as demonstrated for similar heterocyclic compounds (e.g., triclinic crystal system, P1 space group) .

- HRMS : Validate molecular weight and fragmentation patterns, especially for trifluoromethyl or benzyloxy-containing intermediates .

Q. What are recommended purification methods for this compound?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients can resolve closely related impurities, as noted in drug impurity analysis protocols .

- Safety Note : Handle toxic byproducts (e.g., trifluoromethyl intermediates) in a glovebox and dispose via certified waste protocols .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Stress Testing : Expose to heat (40–80°C), light (UV-Vis), and varied pH (1–13) for 24–72 hours. Monitor degradation via TLC or HPLC .

- Storage : Store at –20°C under nitrogen, as recommended for acid-sensitive benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in pyrrole ring formation during synthesis?

- Methodological Answer :

- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to position substituents. For example, aryl boronic acids can direct coupling to specific pyrrole carbons .

- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic attack at the 1-position, while non-polar solvents (toluene) may shift selectivity .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., HOMO-LUMO energy gaps) .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Multi-Technique Validation : If NMR suggests a methyl group but MS lacks the expected mass, check for isotopic patterns (e.g., chlorine/fluorine adducts) .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., rotamers) .

- Synthetic Repetition : Re-synthesize the compound with deuterated analogs to confirm peak assignments .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol to separate enantiomers .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with computational predictions .

- Crystallographic Data : Resolve absolute configuration via anomalous scattering in X-ray studies, as applied to ferrocenyl-thiazole derivatives .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace benzyloxy with methoxy or halogens) .

- Biological Assays : Test against target enzymes (e.g., cyclooxygenase) using fluorescence polarization or SPR binding assays .

- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.